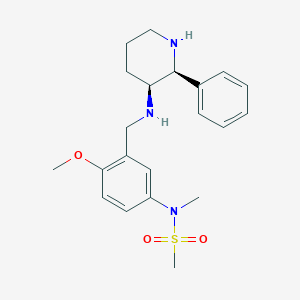

CP 141938

説明

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide is a complex organic compound

科学的研究の応用

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications, particularly in targeting specific receptors or enzymes.

Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

作用機序

Target of Action

CP 141938, also known as N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide, is a potent and selective neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is a G-protein coupled receptor that binds to the neuropeptide substance P, which is involved in various physiological processes, including pain perception, mood regulation, and immune cell recruitment .

Mode of Action

This compound interacts with its target, the NK1 receptor, by binding to it and preventing substance P from activating the receptor . This antagonist action blocks the downstream effects of substance P, leading to changes in cellular responses . Additionally, this compound’s interaction with P-glycoprotein (P-gp) transport at the blood-brain barrier influences its brain disposition and pharmacologic activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the substance P-NK1 receptor signaling pathway . By blocking the NK1 receptor, this compound disrupts the normal signaling events triggered by substance P, which can lead to alterations in various physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound’s interaction with P-gp at the blood-brain barrier significantly influences its distribution within the body, particularly its ability to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of substance P-mediated signaling. This can lead to changes in pain perception, mood regulation, and immune response . In cellular models, this compound has been shown to influence ATPase activity and cellular drug concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of P-gp at the blood-brain barrier can affect the compound’s brain disposition and pharmacologic activity

生化学分析

Biochemical Properties

CP 141938 interacts with the NK1 receptor, a G protein-coupled receptor found in the central and peripheral nervous system . It also interacts with P-glycoprotein (P-gp), a transporter protein that affects its distribution within the body . Both compounds stimulated ATPase activity of human recombinant MDR1 with similar kinetic parameters .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cells expressing P-gp, cell-associated drug concentrations of this compound were 9.4-fold lower compared with control cells . This suggests that P-gp efflux influences the cellular disposition and pharmacologic activity of this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the NK1 receptor and P-gp transport at the blood-brain barrier . Once in the brain, the interaction of this compound with the NK1 receptor is not affected by P-gp transport .

Temporal Effects in Laboratory Settings

Studies have shown that the brain/plasma ratio for this compound brain concentrations increased 13-fold when P-gp efflux was inhibited .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in gerbils, the percent reversal for this compound (10 mg/kg) increased from 60 to 100% when P-gp efflux was inhibited .

Metabolic Pathways

Its interaction with P-gp suggests it may be involved in pathways related to drug efflux .

Transport and Distribution

This compound is transported and distributed within cells and tissues via P-gp . In cells expressing P-gp, the transport of this compound was found to be asymmetric .

Subcellular Localization

Given its interaction with the NK1 receptor and P-gp, it is likely to be found in areas where these proteins are localized .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. Key steps may include:

- Formation of the piperidine ring.

- Introduction of the phenyl group.

- Attachment of the methanesulfonamide group.

- Methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions could target the sulfonamide group or the aromatic ring.

Substitution: Substitution reactions might occur at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

類似化合物との比較

Similar Compounds

- N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide can be compared to other piperidine-based compounds or methanesulfonamide derivatives.

- Similar compounds might include those with variations in the substituents on the aromatic ring or the piperidine ring.

Uniqueness

The uniqueness of N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

特性

IUPAC Name |

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLOIBNBDUHEFY-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC(=C(C=C1)OC)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438758 | |

| Record name | CP 141938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182822-62-4 | |

| Record name | CP 141938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does CP-141938 interact with its target and what are the downstream effects?

A: CP-141938 is a potent and selective antagonist of the neurokinin-1 (NK(1)) receptor. [] By binding to this receptor, it blocks the action of substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. This antagonism of the NK(1) receptor leads to a reduction in the downstream effects mediated by substance P. []

Q2: How does P-glycoprotein efflux affect the brain disposition and pharmacodynamics of CP-141938?

A: CP-141938 is a substrate for P-glycoprotein (P-gp), an efflux transporter protein located at the blood-brain barrier (BBB). [] This means that P-gp actively pumps CP-141938 out of the brain and back into the bloodstream, limiting its concentration in the brain and thereby reducing its efficacy in treating centrally mediated conditions. Studies in rodents have shown that inhibiting P-gp activity significantly increases the brain concentration of CP-141938 and enhances its central nervous system activity. [] This highlights the importance of considering P-gp efflux when designing and developing drugs targeting the central nervous system.

Q3: What factors affect the time it takes for CP-141938 to reach equilibrium between the brain and plasma?

A: Research shows that the time CP-141938 takes to reach brain equilibrium is influenced by its blood-brain barrier (BBB) permeability, plasma protein binding, and brain tissue binding. [] High BBB permeability alone isn't enough for rapid equilibration; low nonspecific binding in brain tissue is also crucial. [] This suggests that drug discovery efforts should prioritize compounds with both high BBB permeability and low brain tissue binding to ensure faster onset of action for central nervous system targets.

Q4: Can cerebrospinal fluid (CSF) concentration be used as a surrogate measurement for brain unbound concentration of CP-141938?

A: Studies have investigated if CSF concentration can be used to predict brain unbound concentration (Cu,brain) of CP-141938. [] As a P-glycoprotein substrate, CP-141938 showed a closer relationship between its CSF concentration and Cu,brain compared to the relationship between its plasma unbound concentration and Cu,brain. [] This suggests that for compounds like CP-141938, which are subject to efflux transport at the BBB, CSF concentration might be a more accurate predictor of Cu,brain than plasma unbound concentration. This finding is valuable for researchers studying drug distribution in the central nervous system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)